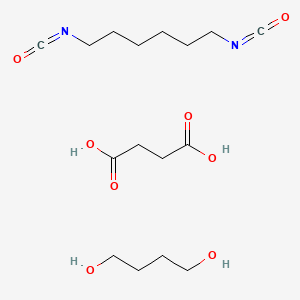
Silymarin, 80per cent
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silymarin is a natural product obtained from the plant Silybum marianum, commonly known as milk thistle. It is a standardized dry extract primarily composed of flavonolignans, including silybin A and B, isosilybin A and B, silychristin, and silydianin. Silymarin has been used for centuries for its medicinal properties, particularly for liver disorders. The extract contains approximately 70-80% flavonolignans and is known for its hepatoprotective, antioxidant, anti-inflammatory, and antifibrotic activities .
准备方法
Synthetic Routes and Reaction Conditions
Silymarin is typically extracted from the fruits of Silybum marianum using polar organic solvents such as acetone, ethanol, methanol, or ethyl acetate. The extraction process involves the removal of lipids and polar components to obtain a standardized dry extract containing 70-80% flavonolignans . The main components of silymarin are separated and identified using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques .
Industrial Production Methods
Industrial production of silymarin involves large-scale extraction using organic solvents followed by purification processes. The extract is then standardized to ensure a consistent concentration of flavonolignans. Advanced techniques such as supercritical fluid extraction, microwave-assisted extraction, and ultrasound-assisted extraction are also employed to enhance the efficiency and yield of silymarin extraction .
化学反应分析
Types of Reactions
Silymarin undergoes various chemical reactions, including oxidation, reduction, and substitution. The flavonolignans in silymarin are known to participate in redox reactions due to their antioxidant properties .
Common Reagents and Conditions
Common reagents used in the reactions involving silymarin include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the flavonolignans .
Major Products Formed
The major products formed from the reactions of silymarin include various oxidized and reduced forms of the flavonolignans. These products retain the biological activities of the parent compounds and are often studied for their enhanced therapeutic properties .
科学研究应用
Silymarin has a wide range of scientific research applications in various fields:
Chemistry: Silymarin is studied for its antioxidant properties and its ability to scavenge free radicals.
Biology: Silymarin is investigated for its role in cellular protection and its effects on various biological pathways.
Medicine: Silymarin is widely used in the treatment of liver disorders, including hepatitis and cirrhosis.
Industry: Silymarin is used in the formulation of dietary supplements and herbal remedies.
作用机制
Silymarin exerts its effects through multiple mechanisms:
Antioxidant Activity: Silymarin scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: Silymarin inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Hepatoprotective Activity: Silymarin stabilizes cell membranes, inhibits the binding of toxins to hepatocyte receptors, and promotes the regeneration of liver cells by stimulating ribosomal RNA polymerase and protein synthesis.
Molecular Targets and Pathways: Silymarin targets various molecular pathways, including the mitogen-activated protein kinase (MAPK) pathway, the mammalian target of rapamycin (mTOR) pathway, and the β-catenin pathway.
相似化合物的比较
Silymarin is unique due to its high content of flavonolignans, particularly silybin, which is responsible for most of its therapeutic activities. Similar compounds include other flavonoids and flavonolignans such as:
Taxifolin: A flavonoid with antioxidant and anti-inflammatory properties.
Naringenin: A flavonoid known for its antioxidant and anti-cancer activities.
Quercetin: A flavonoid with strong antioxidant and anti-inflammatory effects.
Silymarin stands out due to its well-documented hepatoprotective effects and its extensive use in traditional and modern medicine for liver-related ailments .
属性
CAS 编号 |
144160-53-2 |
|---|---|
分子式 |
C6H9N3O3S |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Spiro[1,3-dioxolane-2,8'(5'H)-[2H-2,4a]methanonaphthalene],hexahydro-1',1',5',5'-tetramethyl-, (2'S,4'aS,8'aS)-](/img/structure/B1177049.png)

